Tricaprilin-d50

Catalog No.
S12877017
CAS No.
M.F
C27H50O6
M. Wt
521.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaprilin-d50

Product Name

Tricaprilin-d50

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate

Molecular Formula

C27H50O6

Molecular Weight

521.0 g/mol

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D

InChI Key

VLPFTAMPNXLGLX-JHOIILQSSA-N

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Tricaprilin-d50, also known as deuterated tricaprilin or trioctanoin-d50, is a chemically modified form of tricaprilin, which is a triglyceride composed of three caprylic acid (octanoic acid) molecules. The deuterium labeling in tricaprilin-d50 enhances its stability and allows for more precise tracking in biological studies. Tricaprilin itself is primarily recognized for its potential therapeutic benefits in managing mild to moderate Alzheimer's disease by inducing mild chronic ketosis, thereby providing an alternative energy source for brain metabolism when glucose utilization is impaired .

Tricaprilin-d50 undergoes metabolic conversion in the body to produce ketone bodies, specifically acetoacetic acid and β-hydroxybutyric acid. These ketones can be further converted into acetyl-CoA, which enters the citric acid cycle to generate ATP, the energy currency of cells. The presence of deuterium alters the kinetic isotope effects during these reactions, allowing researchers to study metabolic pathways more accurately .

The primary biological activity of tricaprilin-d50 is its role as a ketogenic agent. By providing a source of medium-chain fatty acids, it promotes the production of ketone bodies that serve as an alternative energy source for neurons, particularly in conditions where glucose metabolism is compromised, such as Alzheimer's disease. Studies suggest that tricaprilin can enhance mitochondrial function and improve cognitive performance in patients with neurodegenerative disorders .

Tricaprilin-d50 can be synthesized through the esterification of deuterated caprylic acid with glycerol. This process typically involves:

  • Deuteration of Caprylic Acid: Using deuterated reagents to ensure that the caprylic acid incorporates deuterium atoms.
  • Esterification: Reacting the deuterated caprylic acid with glycerol under controlled conditions (e.g., heat and acidic catalysts) to form tricaprilin-d50.

The synthesis requires careful monitoring to ensure high yields and purity levels, particularly due to the specific isotopic labeling involved .

Tricaprilin-d50 is primarily used in clinical research related to Alzheimer's disease. Its applications include:

  • Clinical Trials: Evaluating its efficacy in improving cognitive function and metabolic health in patients with Alzheimer's disease.
  • Metabolic Studies: Serving as a tracer in metabolic studies to understand fatty acid metabolism and ketogenesis.
  • Dietary Supplements: Potential use as a dietary supplement aimed at enhancing brain function through ketosis .

Interaction studies involving tricaprilin-d50 focus on its effects on metabolic pathways and its interactions with other compounds within the body. Research indicates that it may interact positively with other ketogenic agents or dietary components that promote fat metabolism. Additionally, studies have explored its gastrointestinal tolerance and any potential interactions with medications commonly prescribed for Alzheimer's disease .

Several compounds share structural similarities or functional roles with tricaprilin-d50. Below are some notable examples:

Compound NameStructureUnique Features
TricaprinC24H46O6Composed of capric acid; shorter chain length
TristearinC57H110O6Composed of stearic acid; longer chain length
Caprylic AcidC8H16O2Free fatty acid; simpler structure
Medium-Chain TriglyceridesVariable compositionGeneral category; includes various medium-chain fatty acids

Uniqueness of Tricaprilin-d50: Tricaprilin-d50's deuterium labeling allows for enhanced tracking in metabolic studies, making it particularly valuable for research applications compared to its non-labeled counterparts. Its specific formulation targeting Alzheimer's disease further distinguishes it from other triglycerides and fatty acids used in clinical settings .

XLogP3

8.9

Hydrogen Bond Acceptor Count

6

Exact Mass

520.67457661 g/mol

Monoisotopic Mass

520.67457661 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

Explore Compound Types